8-(2-furylmethyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Description
Properties
IUPAC Name |
6-(furan-2-ylmethyl)-4-methyl-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-14-6-3-4-7-15(14)12-26-19(27)17-18(23(2)21(26)28)22-20-24(9-10-25(17)20)13-16-8-5-11-29-16/h3-8,11H,9-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXIABSCFGBEFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3CCN4CC5=CC=CO5)N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(2-furylmethyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a member of the imidazopyridine derivative family. Its complex structure includes a fused purine framework with various substituents that potentially enhance its biological activity. This article explores its biological properties, synthesis methods, and relevant case studies.
Chemical Structure
The molecular formula for this compound is . The structure features a furylmethyl group and a 2-methylbenzyl group, which may influence its pharmacological properties.
Antidepressant and Anxiolytic Potential
Research has indicated that derivatives of imidazo[2,1-f]purine compounds exhibit significant antidepressant and anxiolytic activities. For instance, a study synthesized various derivatives and evaluated their affinity for serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase (PDE) inhibition. One notable derivative demonstrated potent antidepressant effects in the forced swim test (FST) in mice, suggesting potential therapeutic applications in mood disorders .
The biological activity of 8-(2-furylmethyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione may be attributed to its interaction with neurotransmitter systems. Specifically, its ability to inhibit phosphodiesterase enzymes could enhance cyclic nucleotide levels (cAMP and cGMP), leading to improved neuronal signaling pathways associated with mood regulation .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include:
- Alkylation : Using furylmethyl halides in the presence of bases such as sodium hydride or potassium carbonate.
- Cyclization : Formation of the imidazo[2,1-f]purine core through cyclization reactions under acidic conditions.
These synthetic routes are critical for optimizing yield and purity in laboratory settings .
Case Study 1: Antidepressant Activity
In a pharmacological study involving various imidazo[2,1-f]purine derivatives, one compound was highlighted for its significant antidepressant effects in animal models. The compound exhibited higher efficacy than traditional antidepressants like fluoxetine in reducing depressive behaviors .
Case Study 2: Phosphodiesterase Inhibition
Another study focused on the phosphodiesterase inhibitory activity of similar compounds. The results indicated that specific structural modifications could enhance selectivity towards PDE4B and PDE10A isoforms, which are implicated in mood regulation and cognitive functions .
Comparative Analysis
The following table summarizes key findings related to the biological activities of 8-(2-furylmethyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione compared to related compounds:
| Compound Name | Antidepressant Activity | PDE Inhibition | Notes |
|---|---|---|---|
| 8-(2-furylmethyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione | Moderate | Selective for PDE4B | Promising lead for further development |
| 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione | High | Mixed inhibition profile | Superior efficacy in animal models |
| 8-(3-trifluoromethylphenyl)piperazinyl derivatives | Low | Non-selective | Less favorable pharmacokinetic properties |
Comparison with Similar Compounds
Core Structure Modifications
The imidazo[2,1-f]purine core is conserved across analogs, but substituent variations at positions 3, 7, and 8 significantly alter activity:
- Target Compound : 2-Furylmethyl (position 8) and 2-methylbenzyl (position 3).
- Compound 5 (): 4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl at position 8 and methyl groups at positions 1 and 3. This compound demonstrated dual activity as a 5-HT1A receptor ligand (Ki = 18 nM) and PDE4B inhibitor (IC50 = 0.8 µM), highlighting the role of bulky, heterocyclic substituents in enhancing receptor binding .
- Compound 65 (): 2-Methoxyphenyl (position 8) and 2'-methyl-4'-hydroxyphenyl (position 7). The hydroxyl group may enhance solubility but reduce metabolic stability compared to the target compound’s 2-methylbenzyl group .
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing/Donating Groups: The 2-methylbenzyl group (electron-donating) in the target compound contrasts with nitrophenyl or cyano-substituted analogs (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine from ), where electron-withdrawing groups stabilize the aromatic system but may reduce nucleophilic reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
